molecular formula C15H14O3 B6397516 2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid CAS No. 1261938-98-0

2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid

Cat. No.: B6397516
CAS No.: 1261938-98-0
M. Wt: 242.27 g/mol
InChI Key: QWMGGEYAAPTDRL-UHFFFAOYSA-N
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Description

2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid is an aromatic compound with a complex structure that includes a hydroxymethyl group and a methyl group attached to a benzoic acid core

Properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-5-4-8-13(14(10)15(17)18)12-7-3-2-6-11(12)9-16/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMGGEYAAPTDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689034
Record name 2'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-98-0
Record name 2'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene derivatives, followed by oxidation and subsequent functional group transformations. The reaction conditions typically involve the use of catalysts such as aluminum chloride and reagents like acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents and catalysts is optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid results in 2-(2-Carboxyphenyl)-6-methylbenzoic acid.

    Reduction: Reduction of the carboxylic acid group yields 2-(2-Hydroxymethylphenyl)-6-methylbenzyl alcohol.

    Substitution: Halogenation leads to compounds such as 2-(2-Hydroxymethylphenyl)-6-methyl-4-bromobenzoic acid.

Scientific Research Applications

2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)-6-methylbenzoic acid
  • 2-(2-Methylphenyl)-6-hydroxybenzoic acid
  • 2-(2-Hydroxymethylphenyl)-4-methylbenzoic acid

Uniqueness

2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid is unique due to the specific positioning of the hydroxymethyl and methyl groups on the aromatic ring. This unique structure influences its reactivity and interactions with other molecules, making it distinct from similar compounds.

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